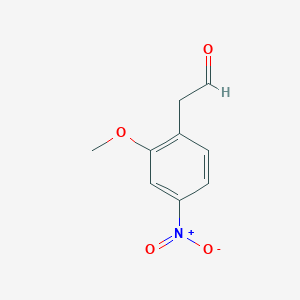

2-(2-Methoxy-4-nitrophenyl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound, being an aldehyde, can react with nitrogenous compounds to form oximes or hydrazones . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . This reaction could potentially interfere with various biochemical pathways involving aldehydes and ketones.

Pharmacokinetics

The compound’s molecular weight (19517 g/mol) suggests that it may be absorbed and distributed in the body. The presence of the aldehyde group also suggests potential for metabolic reactions.

Result of Action

The formation of oximes and hydrazones could potentially have various effects depending on the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde. For example, the formation of oximes and hydrazones is acid-catalyzed , suggesting that the compound’s action may be influenced by the pH of the environment.

Méthodes De Préparation

The synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde typically involves the nitration of 2-methoxyacetophenone followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid for the nitration step, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step .

Analyse Des Réactions Chimiques

2-(2-Methoxy-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or dichloromethane . Major products formed from these reactions include 2-(2-methoxy-4-aminophenyl)acetaldehyde and 2-(2-methoxy-4-nitrophenyl)acetic acid .

Applications De Recherche Scientifique

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and protein interactions.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(2-Methoxy-4-nitrophenyl)acetaldehyde include:

2-(2-Methoxy-4-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.

2-(2-Methoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2-(2-Methoxyphenyl)acetaldehyde: Lacks the nitro group, making it less reactive in redox reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research applications .

Activité Biologique

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 309933-59-3

- Molecular Formula : C9H9N1O4

- Molecular Weight : 197.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been observed to exhibit:

- DNA Intercalation : This compound can intercalate into DNA, disrupting replication and transcription processes, which leads to inhibition of cell growth and proliferation. This mechanism is critical in understanding its potential anticancer properties.

Anticancer Activity

Research indicates that this compound possesses significant anticancer activity. A study demonstrated that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage.

Cardioprotective Effects

Another area of interest is the cardioprotective effects associated with aldehyde dehydrogenase (ALDH) modulation. While not directly studied for this compound, related aldehydes have shown potential in mitigating myocardial ischemia/reperfusion injury, suggesting a possible avenue for further investigation with this compound .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | DNA intercalation |

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.8 | Cell cycle arrest |

Table 1: Cytotoxic effects of this compound on various cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its bioavailability and therapeutic potential. Preliminary studies suggest that:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate distribution in tissues, with a preference for tumor sites.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific pathways.

- Excretion : Excreted via urine as metabolites.

Propriétés

IUPAC Name |

2-(2-methoxy-4-nitrophenyl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKROSNZHQSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.